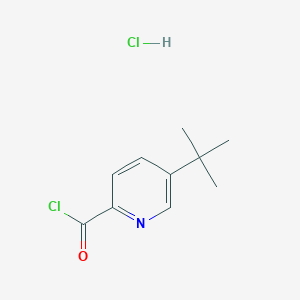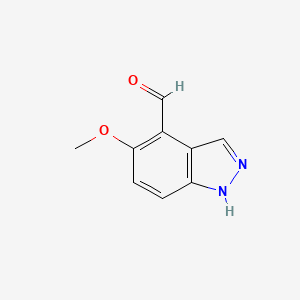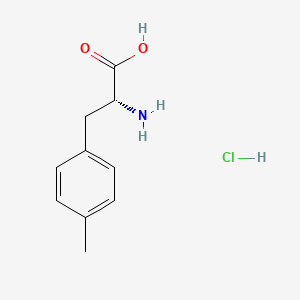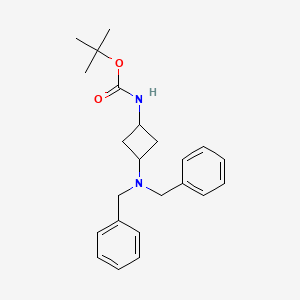![molecular formula C8H6N6O B12274803 8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)
8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that features a unique fusion of imidazole, triazole, and pyrazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-1-carboxamide with 3-amino-1,2,4-triazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole or triazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antidiabetic, and antioxidant agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Biology: The compound serves as a probe in biochemical assays to understand molecular interactions and pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: Compounds like benzimidazole and its derivatives have similar pharmacological profiles.
Pyrazole Derivatives: Pyrazole-based compounds are known for their anticancer and anti-inflammatory properties.
Uniqueness
8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific binding affinities and biological activities, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H6N6O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
8-imidazol-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C8H6N6O/c15-8-12-11-7-6(10-2-4-14(7)8)13-3-1-9-5-13/h1-5H,(H,12,15) |
InChI Key |
WXDZHHYWQVUNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)


![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)



![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)
